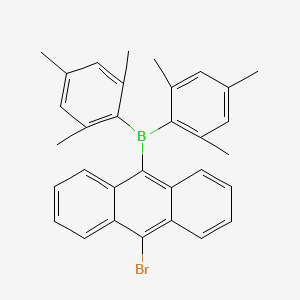
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is an organoboron compound that features a bromoanthracene moiety and two mesityl groups attached to a boron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane typically involves the reaction of 10-bromoanthracene with bis(2,4,6-trimethylphenyl)borane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or toluene are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the bromoanthracene moiety to anthracene.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of (10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane depends on its specific application. In general, the compound can interact with various molecular targets through its boron atom, which can form stable complexes with other molecules. The bromoanthracene moiety can also participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-bis(2,4,6-trimethylphenyl)borane: Similar structure but with a phenyl group instead of a bromoanthracene moiety.
Dimesitylboron benzene: Contains two mesityl groups and a benzene ring.
Fluoro(dimesityl)phenylborane: Similar structure with a fluorine atom instead of a bromo group.
Uniqueness
(10-Bromoanthracen-9-YL)bis(2,4,6-trimethylphenyl)borane is unique due to the presence of the bromoanthracene moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Propiedades
Número CAS |
191534-39-1 |
|---|---|
Fórmula molecular |
C32H30BBr |
Peso molecular |
505.3 g/mol |
Nombre IUPAC |
(10-bromoanthracen-9-yl)-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C32H30BBr/c1-19-15-21(3)29(22(4)16-19)33(30-23(5)17-20(2)18-24(30)6)31-25-11-7-9-13-27(25)32(34)28-14-10-8-12-26(28)31/h7-18H,1-6H3 |
Clave InChI |
DHLIMYDVQCYRMW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C4C=CC=CC4=C(C5=CC=CC=C35)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


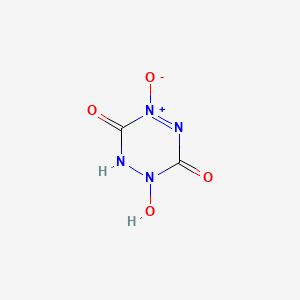
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
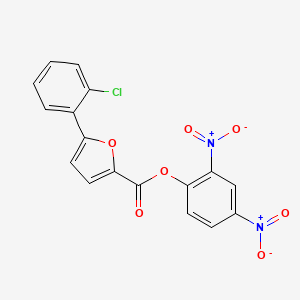
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
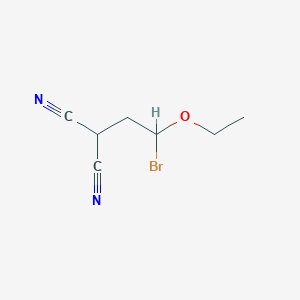

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
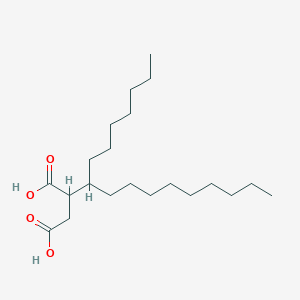
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)

![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
